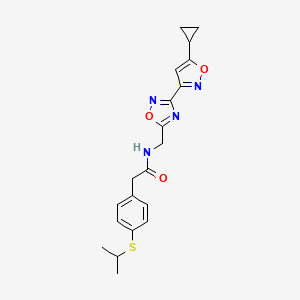

N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-2-(4-(异丙基硫)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.

BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

RET激酶抑制

该化合物已被鉴定为一种新型的、特异性的RET激酶抑制剂。RET(REarrange during Transfection)激酶在人类甲状腺癌和肺癌中起着至关重要的作用,在这些癌症中激活突变很常见。化合物15l源自5-氨基吡唑-4-甲酰胺支架,具有较高的代谢稳定性。它有效地抑制野生型RET(IC50 = 44 nM)和RET的闸门突变体(V804M)(IC50 = 252 nM)。此外,它选择性地抑制了带有RET突变的癌细胞的生长,同时保留了正常甲状腺细胞 .

代谢稳定性增强

化合物15l背后的设计策略旨在与吡唑并嘧啶支架相比提高代谢稳定性。了解这种修饰如何影响药代动力学和生物利用度对于药物开发至关重要。

总之,N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-2-(4-(异丙基硫)苯基)乙酰胺作为一种RET激酶抑制剂显示出前景,可用于癌症研究和药物开发。 其独特的特性值得进一步研究和优化以用于治疗目的 。如果您有任何更具体的问题或需要更多详细信息,请随时提问!😊

生物活性

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The key components include:

- Cyclopropyl group : Known for enhancing metabolic stability.

- Isoxazole and oxadiazole rings : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.

- Isopropylthio group : Potentially enhances lipophilicity, which may affect the compound's absorption and distribution.

The biological activity of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in the production of inflammatory mediators.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of related oxadiazole derivatives. For instance, compounds containing oxadiazole moieties have shown significant inhibition of COX enzymes, leading to reduced production of prostaglandins and subsequent inflammation . The specific compound under review may exhibit similar effects due to its structural similarities.

Antimicrobial Activity

Compounds with isoxazole and oxadiazole structures have been investigated for their antimicrobial properties. The presence of the isopropylthio group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial strains .

Case Studies and Research Findings

- Inhibition Studies : A study evaluating the inhibitory effects of various oxadiazole derivatives on COX enzymes found that modifications in the molecular structure significantly influenced their potency. The introduction of bulky groups like cyclopropyl was noted to enhance inhibitory activity .

- In Vivo Models : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. In one study, a derivative with an oxadiazole ring exhibited a marked reduction in carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory activity .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that derivatives similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide demonstrated favorable absorption profiles and moderate bioavailability when administered orally .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| Solubility | Soluble in DMSO; poorly soluble in water |

| Key Biological Activities | Anti-inflammatory, antimicrobial |

| Mechanism of Action | COX inhibition; potential LOX inhibition |

属性

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-12(2)28-15-7-3-13(4-8-15)9-18(25)21-11-19-22-20(24-27-19)16-10-17(26-23-16)14-5-6-14/h3-4,7-8,10,12,14H,5-6,9,11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQSZQOIZLUFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。